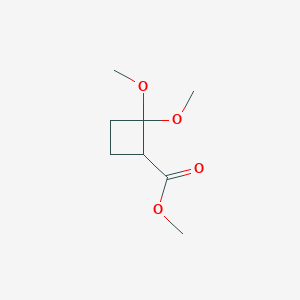
Methyl 2,2-dimethoxycyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethoxycyclobutanecarboxylate is an organic compound with the molecular formula C8H14O4. It is a methyl ester derivative of cyclobutanecarboxylic acid, featuring two methoxy groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethoxycyclobutanecarboxylate can be synthesized through several methods One common approach involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2,2-dimethoxycyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
科学的研究の応用
Methyl 2,2-dimethoxycyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclobutane-containing compounds.
Biology: The compound can serve as a precursor for biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with cyclobutane frameworks.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl 2,2-dimethoxycyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups and cyclobutane ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl cyclobutanecarboxylate: Lacks the methoxy groups, resulting in different reactivity and applications.
Ethyl 2,2-dimethoxycyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cyclobutanecarboxylic acid: The parent compound without esterification or methoxy substitution.
Uniqueness
Methyl 2,2-dimethoxycyclobutanecarboxylate is unique due to the presence of both methoxy groups and the methyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications.
生物活性
Methyl 2,2-dimethoxycyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane structure with two methoxy groups and a carboxylate moiety. This configuration may influence its reactivity and biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities. The following table summarizes key findings related to its biological effects:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, leading to cell death.
- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating promising antibacterial properties . -
Antioxidant Activity Assessment :
In a controlled experiment, the compound was tested for its ability to reduce oxidative stress in human cell lines. It significantly decreased reactive oxygen species (ROS) levels by up to 40% compared to untreated controls . -
Anti-inflammatory Effects :
Research involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound led to a reduction in tumor necrosis factor-alpha (TNF-α) levels by 30%, suggesting its potential as an anti-inflammatory agent .
特性
IUPAC Name |
methyl 2,2-dimethoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUKDAABUDTITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














